molecular formula C9H8ClF2NO2 B2927368 2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 554440-01-6

2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide

Cat. No. B2927368
CAS RN: 554440-01-6
M. Wt: 235.61
InChI Key: FGCAKXOYJFUOFP-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C9H8ClF2NO2 . It has an average mass of 235.615 Da and a monoisotopic mass of 235.021164 Da .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide” includes a phenyl ring attached to an acetamide group via a nitrogen atom . The phenyl ring carries a difluoromethoxy group at the 4-position . The presence of N-H…O hydrogen bonds between the molecules has been noted in the crystal structure analysis of similar compounds .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 371.4±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 52.3±0.3 cm3, and it has 3 H bond acceptors and 1 H bond donor . The compound has a polar surface area of 38 Å2 and a molar volume of 169.2±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of related chloroacetamide and acetamide compounds has been extensively studied, indicating a broader interest in chloroacetamide derivatives for various applications. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using a reaction that highlights the importance of optimizing reaction conditions to achieve high yields. This process involves the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, which is prepared from dichloroacetyl chloride and aniline, using tetrahydrofuran (THF) as the solvent in the presence of anhydrous potassium carbonate (Tao Jian-wei, 2009).

Metabolic Studies

Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes demonstrates the potential toxicological impact of chloroacetamide derivatives, including acetochlor and its metabolites. This study provides insights into the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of these compounds, which could be relevant for understanding the environmental and health implications of related compounds (S. Coleman et al., 2000).

Structural Analysis

Structural analysis of acetamide derivatives, including those with difluoromethyl groups, offers insights into their molecular configurations and intermolecular interactions. For example, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, showing 'V' shaped molecules with significant intermolecular interactions, which could inform the design and synthesis of novel compounds for specific applications (N. Boechat et al., 2011).

properties

IUPAC Name

2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-5-8(14)13-6-1-3-7(4-2-6)15-9(11)12/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCAKXOYJFUOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide

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